5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's official designation reflects the fusion pattern between a triazole ring and a pyridine ring, where the triazole component serves as the base structure with the pyridine ring fused at positions 4 and 3a. This nomenclature system employs the Hantzsch-Widman methodology, which provides standardized naming protocols for heterocyclic compounds containing nitrogen atoms. The positional numbering begins with the nitrogen atoms in the triazole ring, followed by sequential carbon atoms, ensuring unambiguous identification of substitution sites.
The systematic name "1,2,4-Triazolo[4,3-a]pyridine, 5-chloro-3-ethyl-" represents the complete structural description according to Chemical Abstracts Service conventions. Alternative nomenclature variations include "5-Chloro-3-ethyl-s-triazolo[3,4-a]pyridin" and related designations that maintain structural clarity while accommodating different indexing systems. The compound maintains consistency with International Union of Pure and Applied Chemistry recommendations for heterocyclic nomenclature, particularly those governing triazole and pyridine derivative naming conventions. Registry databases consistently employ the primary Chemical Abstracts Service number 66999-60-8 for compound identification and cross-referencing purposes.
Molecular Topology and Bonding Patterns
The molecular topology of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine exhibits a planar bicyclic framework characterized by extensive π-electron delocalization across both aromatic systems. The fused ring structure maintains aromaticity through a conjugated system involving all nitrogen and carbon atoms within the heterocyclic framework, following Hückel's rule for aromatic stability. The triazole component contributes four π-electrons to the overall aromatic system, while the pyridine ring provides an additional six π-electrons, creating a stable ten π-electron aromatic framework. This electronic configuration ensures planarity and restricts rotational freedom around the ring fusion bonds.
Bonding analysis reveals that all ring atoms adopt sp² hybridization, maintaining optimal orbital overlap for π-system conjugation. The nitrogen atoms within the triazole ring system exhibit different electronic environments, with the nitrogen at position 1 bearing a lone pair that remains outside the aromatic π-system, similar to pyridine nitrogen behavior. The chlorine substituent at position 5 introduces significant electronegativity differences, creating localized electron density variations that influence the compound's reactivity patterns. The ethyl group at position 3 provides steric bulk while maintaining electronic neutrality, contributing to the compound's overall three-dimensional molecular geometry without disrupting the aromatic character.
The Chemical Abstracts Service registry provides the Simplified Molecular Input Line Entry System notation as "CCC1=NN=C2N1C=CC(=C2)Cl" for computational and database applications. This notation accurately represents the connectivity patterns and substitution positions within the molecular framework. Stereochemical considerations indicate restricted rotation around the ring fusion bonds due to aromatic character, while the ethyl substituent maintains conformational flexibility through carbon-carbon single bond rotation.
Crystallographic Data and Unit Cell Parameters
Crystallographic characterization of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine reveals important structural parameters that define its solid-state organization and intermolecular interactions. The compound crystallizes as a solid material with a defined melting point range of 93-95 degrees Celsius, indicating relatively strong intermolecular forces and ordered crystal packing. The predicted density of 1.36 grams per cubic centimeter suggests efficient molecular packing within the crystal lattice, typical of aromatic heterocyclic compounds with planar molecular geometries. These density values align with theoretical predictions based on molecular volume calculations and intermolecular spacing considerations.
While specific unit cell parameters and space group determinations were not explicitly detailed in the available literature, the crystalline nature of the compound suggests ordered three-dimensional arrangements governed by van der Waals interactions, π-π stacking, and potential hydrogen bonding interactions involving the nitrogen atoms. The planar molecular geometry facilitates efficient crystal packing through face-to-face aromatic interactions between adjacent molecules. The chlorine substituent likely participates in halogen bonding interactions that contribute to crystal stability and influence the overall packing efficiency observed in the density measurements.
Comparative analysis with related triazolopyridine structures suggests that this compound family typically adopts monoclinic or orthorhombic crystal systems, depending on the specific substitution patterns and intermolecular interaction preferences. The presence of multiple nitrogen atoms provides opportunities for intermolecular hydrogen bonding when suitable hydrogen bond donors are present in the crystal environment. Temperature-dependent studies would be valuable for understanding thermal expansion coefficients and phase transition behaviors within the crystalline matrix.
Physicochemical Property Profiling
The physicochemical property profile of 5-Chloro-3-ethyl-triazolo[4,3-a]pyridine encompasses a comprehensive range of molecular descriptors that define its chemical behavior and potential applications. The compound exhibits a predicted pKa value of 2.69 ± 0.50, indicating weak basic character that reflects the electron-withdrawing effects of the chlorine substituent and the aromatic nitrogen atoms. This acidity constant suggests that the compound would exist primarily in its neutral form under physiological pH conditions, while becoming protonated in strongly acidic environments. The relatively low pKa value distinguishes this compound from simple pyridine derivatives, which typically exhibit higher basicity due to the absence of electron-withdrawing substituents.
Solubility characteristics include a predicted water solubility of 20.1 micrograms per milliliter, indicating limited aqueous solubility typical of chlorinated aromatic heterocycles. This solubility profile suggests predominantly lipophilic character, which influences distribution patterns and potential bioavailability considerations. The compound's partition coefficient (LogP) value of 1.94510 confirms moderate lipophilicity, positioning it within a range suitable for membrane permeation while maintaining sufficient aqueous compatibility for handling and processing. These solubility parameters reflect the balance between aromatic character, halogen substitution, and alkyl chain contributions to overall molecular polarity.
The following table summarizes key physicochemical parameters:
Thermal properties include the well-defined melting point range, which serves as a reliable identification parameter and indicates crystalline purity. The compound's thermal stability extends beyond its melting point, though specific decomposition temperatures require additional experimental determination. These thermal characteristics support handling and storage protocols while providing important parameters for synthetic applications and purification procedures.
Properties
IUPAC Name |
5-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-2-7-10-11-8-5-3-4-6(9)12(7)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZGODCNISGVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314921 | |
| Record name | 5-chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66999-60-8 | |
| Record name | 5-Chloro-3-ethyl-1,2,4-triazolo[4,3-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66999-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 289812 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC289812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-3-ethyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with phosphoryl chloride (POCl3) to induce cyclization, resulting in the formation of the triazolopyridine core. The final step involves chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at the 5-position undergoes nucleophilic substitution under controlled conditions, enabling the introduction of diverse functional groups:
Key Findings :
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Reactions proceed via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing effects of the triazole ring .
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Steric hindrance from the ethyl group at the 3-position slightly reduces reactivity compared to non-alkylated analogs .
Cyclization Reactions
The triazole-pyridine system participates in cyclization to form fused polycyclic structures:
Polyphosphoric Acid-Mediated Cyclization
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Substrate : Hydrazide derivatives of 5-chloro-3-ethyl-triazolo-pyridine.
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Product : Tricyclic triazolo-furo-pyridines (e.g., triazolo[4′,5′:4,5]furo[2,3-c]pyridines).
5-exo-dig Cyclization with Chloroethynylphosphonates
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Reagents : Chloroethynylphosphonates, 2-hydrazinylpyridines.
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Product : Phosphonylated triazolo-pyridines (e.g., triazolo[4,3-a]pyridin-3-ylmethyl phosphonates).
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Mechanism : Proceeds via ynamine intermediate isomerization followed by intramolecular cyclization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the chloro position:
| Reaction Type | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl derivatives | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Amino derivatives | 55–75% |
Notable Example :
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Coupling with phenylboronic acid produces 5-phenyl-triazolo-pyridine, a precursor for kinase inhibitors .
Sulfonamide Functionalization
Reaction with sulfonyl chlorides introduces sulfonamide moieties:
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Substrate : 2-Hydrazinylpyridine intermediates.
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Product : Triazolo[4,3-a]pyridine sulfonamides (e.g., antimalarial candidates targeting Plasmodium proteases) .
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Key Interaction : Sulfonamide oxygen atoms form hydrogen bonds with biological targets like FP-2 protease .
Dimroth-Type Rearrangements
Electron-deficient substituents (e.g., NO₂) trigger ring rearrangement:
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Substrate : 5-Chloro-3-ethyl-triazolo-pyridine with para-nitrobenzyl groups.
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Product : Triazolo[1,5-a]pyridine isomers via bond reorganization .
Biological Interaction Profiles
While not strictly a chemical reaction, the compound’s interactions with biological targets highlight its reactivity:
Scientific Research Applications
Biological Applications
5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine exhibits a range of biological activities due to its ability to interact with various enzymes and receptors. The following are key areas of application:
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds demonstrate significant antibacterial properties. Specifically, studies have shown that this compound exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli through microbroth dilution methods to determine minimum inhibitory concentrations (MICs) .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. It acts as an inhibitor of certain kinases involved in tumor growth and proliferation. For instance, studies have highlighted its role as a RORγt inverse agonist and inhibitors of JAK1 and JAK2 pathways, which are critical in various cancers .
Therapeutic Targets
This compound interacts with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are implicated in metabolic disorders such as dyslipidemia and diabetes. Targeting these interactions could lead to novel therapeutic strategies .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material sciences:
Synthesis of Functional Materials
The unique chemical structure allows for the synthesis of functional materials that can be utilized in various applications such as electronics and catalysis. The methodologies developed for synthesizing triazolo derivatives often yield high functional group tolerance and broad substrate scope .
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Steric Effects : The 3-ethyl substituent introduces moderate steric hindrance, which may influence binding to biological targets compared to smaller groups (e.g., methyl in derivatives) .
Biological Activity
5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.
This compound has the molecular formula and a molecular weight of approximately 185.62 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole and pyridine structures exhibit notable anticancer properties. For instance, derivatives of triazolopyridine have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays indicated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A study synthesized several triazolo derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against multiple cancer types, suggesting their potential as lead compounds for further development .
Antimicrobial Activity
This compound has also been assessed for antimicrobial properties. Research indicates that it possesses selective antibacterial activity against pathogens such as Chlamydia trachomatis, showcasing its potential as a candidate for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast cancer) | 10-20 | |
| Anticancer | HepG2 (liver cancer) | 15-25 | |
| Antibacterial | C. trachomatis | 5-15 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that its anticancer activity may involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, it may influence the expression of proteins involved in the cell cycle and apoptosis regulation.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that this compound can effectively bind to targets involved in cancer progression and bacterial growth inhibition. This information is crucial for guiding further synthetic modifications aimed at enhancing its potency and selectivity .
Q & A
Q. What are the common synthetic routes for 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine?
The compound is typically synthesized via cyclization or oxidative ring-closure strategies.
- Cyclization : Reacting chloroethynylphosphonates with 2-hydrazinylpyridines under basic conditions (e.g., K₂CO₃ in acetonitrile) yields triazolopyridine derivatives. Temperature and substituents influence regioselectivity (e.g., nitro groups trigger Dimroth rearrangements) .
- Oxidative Ring-Closure : Hydrazine intermediates can undergo oxidation using sodium hypochlorite (NaClO) in ethanol, a green chemistry approach that avoids toxic reagents like Cr(VI) or DDQ .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on multimodal spectroscopy and crystallography :
- NMR : ¹H/¹³C/³¹P NMR identifies substituent positions and spin-spin interactions (e.g., methylene groups in phosphonates show doublets with ²JHP = 20 Hz) .
- X-Ray Diffraction : Single-crystal studies resolve the fused triazole-pyridine core and substituent orientations (e.g., CCDC 1876879 for phosphonylated analogs) .
Advanced Research Questions
Q. How do reaction conditions influence product distribution in triazolopyridine synthesis?
Variations in temperature and substrate electronics critically alter outcomes:
- At 60°C , electron-deficient 2-hydrazinylpyridines (e.g., nitro-substituted) undergo Dimroth rearrangements, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines .
- Extended reaction times or acidic conditions promote isomerization, necessitating precise kinetic control to isolate intermediates .
Q. What role do substituents play in modulating reactivity and regioselectivity?
- Electron-Withdrawing Groups (EWGs) : Nitro groups destabilize intermediates, favoring rearrangements or alternative cyclization pathways .
- Steric Effects : Bulky substituents (e.g., ethyl or aryl groups) at the 3-position hinder electrophilic substitution at C-6, directing functionalization to other sites .
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Solvent Selection : Ethanol replaces hazardous solvents like DMF, reducing environmental impact .
- Oxidant Choice : Sodium hypochlorite (NaClO) is preferred over toxic alternatives (e.g., DDQ), achieving yields >70% with minimal waste .
Q. How should researchers address contradictory data in triazolopyridine studies?
Contradictions often arise from uncontrolled variables (e.g., temperature, solvent purity) or substrate-specific reactivity :
- Case Study : A reaction yielding both [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers (1:1 ratio) under identical conditions highlights the need for real-time monitoring (e.g., in situ ³¹P NMR) to track intermediates .
- Mitigation : Standardize protocols (e.g., degassed solvents, inert atmospheres) and validate results with independent methods (e.g., HRMS vs. X-ray) .
Q. What computational tools support reaction design for triazolopyridine derivatives?
While not directly applied to this compound, quantum chemical calculations (e.g., DFT) and reaction path searches can predict regioselectivity and transition states. For example, ICReDD’s workflow integrates computational screening with experimental validation to optimize conditions (e.g., solvent, catalyst) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
